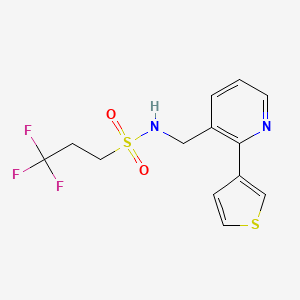

3,3,3-trifluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propane-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3,3,3-trifluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propane-1-sulfonamide" involves intricate fluorinated and sulfonamide groups, which are of significant interest due to their potential applications in various fields of chemistry and materials science. The incorporation of trifluoromethyl groups often imparts unique physical and chemical properties to molecules, including increased lipophilicity and metabolic stability.

Synthesis Analysis

Synthesis of related sulfonamide structures typically involves the coupling of bromopyridines with primary and secondary sulfonamides, catalyzed by transition metal catalysts under controlled conditions (Han, 2010). For compounds similar to the target molecule, strategic functional group interconversions and the use of sulfonamide groups as terminators in cyclization reactions are common synthetic approaches (Haskins & Knight, 2002).

Molecular Structure Analysis

The molecular structure of related fluorinated sulfonamides has been explored through various spectroscopic techniques, including FT-IR, NMR, and quantum mechanical calculations, to determine the conformational and electronic properties of the molecules (Govindasamy & Gunasekaran, 2015). These studies reveal the impact of fluorination and sulfonamide groups on the electronic distribution and molecular geometry.

Chemical Reactions and Properties

Fluorinated sulfonamides participate in various chemical reactions, including Michael addition and nucleophilic substitution, owing to the electron-withdrawing nature of the trifluoromethyl and sulfonamide groups (Tsuge et al., 1997). These functional groups enhance the reactivity of adjacent carbon centers, facilitating the formation of complex structures.

Applications De Recherche Scientifique

Catalytic Applications and Cyclization Reactions

Sulfonamides have been identified as novel terminators of cationic cyclizations, offering an efficient pathway for the formation of polycyclic systems. The use of trifluoromethanesulfonic (triflic) acid as a catalyst facilitates the cyclization of homoallylic sulfonamides to pyrrolidines, demonstrating the preference for the formation of pyrrolidines or homopiperidines over piperidines, despite the potential for trapping a tertiary carbocation. This process underscores the versatility of sulfonamides in catalyzing cationic cascades for polycyclic system synthesis (Haskins & Knight, 2002).

Synthesis of Pyrrolidin-3-ones and Prolines

Further research into the rearrangement of threonine and serine-based N-(3-phenylprop-2-yn-1-yl) sulfonamides underlines the unexpected formation of pyrrolidin-3-ones, diverging from the anticipated formation of 1,4-oxazepanes. This outcome, catalyzed by trimethylsilyl trifluoro-methanesulfonate (TMSOTf), offers insight into the synthesis mechanisms and the scope of rearrangement for these compounds, expanding the toolkit for synthesizing pyrrolidin-3-ones with potential applications in various fields of chemistry (Králová et al., 2019).

Fluorinated Compound Synthesis

The divergent chemical synthesis of prolines bearing fluorinated one-carbon units at the 4-position showcases the utility of N-[3-(trifluoromethyl)homoallyl]sulfonamides in organic synthesis. This process, involving intramolecular addition or S(N)2'-type reaction, highlights the capability to produce 2-substituted 4-(trifluoromethyl)- or 4-(difluoromethylene)pyrrolidines, facilitating the synthesis of optically active prolines. These findings contribute to the development of new methodologies for incorporating fluorinated groups into complex organic molecules, enhancing their utility in various scientific and industrial applications (Nadano et al., 2006).

Propriétés

IUPAC Name |

3,3,3-trifluoro-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N2O2S2/c14-13(15,16)4-7-22(19,20)18-8-10-2-1-5-17-12(10)11-3-6-21-9-11/h1-3,5-6,9,18H,4,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYNMCUAKSQOON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CSC=C2)CNS(=O)(=O)CCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3,3-trifluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propane-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2484078.png)

![9-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2484079.png)

![1-(3-fluoro-5-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2484091.png)

![1-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2484092.png)

![(E)-methyl 2-(3-(2-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2484094.png)

![((3aR,8aS)-8,8a-Dihydro-3aH-indeno[1,2-d]oxazol-2-yl)((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)methane](/img/structure/B2484099.png)